2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline
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Overview
Description
2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific protein kinases.
Industry: Utilized in the development of advanced materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites. This binding can disrupt the normal function of the kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Propyl-3-(trifluoromethyl)quinoline
- 4-Trifluoromethyl-2-anilinoquinoline
- 2-(Trifluoromethyl)quinoline
Uniqueness
2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups, along with the trifluoromethyl group, enhances its stability and activity compared to other similar compounds .
Properties
Molecular Formula |
C17H20F3N |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2,4-diethyl-3-propyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H20F3N/c1-4-7-13-12(5-2)14-10-11(17(18,19)20)8-9-16(14)21-15(13)6-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
CTGXGYYJMLEMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=CC(=C2)C(F)(F)F)N=C1CC)CC |
Origin of Product |
United States |
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